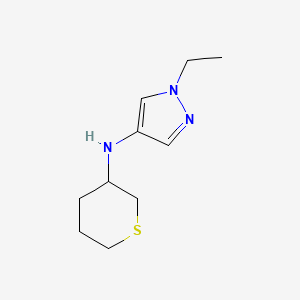1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC16245162
Molecular Formula: C10H17N3S
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17N3S |
|---|---|
| Molecular Weight | 211.33 g/mol |
| IUPAC Name | 1-ethyl-N-(thian-3-yl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C10H17N3S/c1-2-13-7-10(6-11-13)12-9-4-3-5-14-8-9/h6-7,9,12H,2-5,8H2,1H3 |
| Standard InChI Key | JWKYHKYOOIQENM-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)NC2CCCSC2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine is systematically named according to IUPAC guidelines, reflecting its pyrazole core (a five-membered ring with two adjacent nitrogen atoms) and the thiane substituent. The ethyl group occupies the N1 position of the pyrazole, while the thian-3-yl group is attached via an amine linkage at the C4 position . Key identifiers include:
| Property | Data |
|---|---|
| CAS Number | 1342192-54-4 |
| Molecular Formula | |
| Molecular Weight | 211.33 g/mol |
| SMILES Notation | CCN1N=CC(NC2CSCCC2)=C1 |
| InChI Key | SEGRRINBDRZICI-UHFFFAOYSA-N |
Structural Features
The compound’s structure combines a pyrazole ring with a thiane (tetrahydrothiopyran) system. The pyrazole ring adopts a planar conformation due to aromatic stabilization, while the thiane moiety exists in a chair-like conformation typical of six-membered saturated rings . The ethyl group at N1 enhances lipophilicity, and the thian-3-yl group introduces steric bulk and potential hydrogen-bonding sites via the sulfur atom and amine group .
X-ray crystallography of analogous compounds (e.g., 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine) reveals bond lengths of approximately 1.34 Å for the pyrazole C=N bonds and 1.45–1.50 Å for the C-S bonds in the thiane ring . These structural parameters align with computational models generated using density functional theory (DFT) .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine typically involves multi-step protocols:
-
Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions yields the pyrazole ring . For example, ethyl hydrazine reacts with acetylacetone to form 1-ethyl-3-methyl-1H-pyrazole, which is subsequently functionalized.
-
Introduction of the Thiane Moiety: The thian-3-amine group is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 4-aminopyrazole derivatives with thiane-3-thiol or its oxidized counterparts in the presence of coupling agents like EDCI .
A representative synthesis is outlined below:
Optimization Challenges
Key challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions during thiane coupling. Yields range from 45% to 65%, depending on reaction conditions . Purification often requires column chromatography or recrystallization from ethanol-water mixtures .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
| Melting Point | Not reported (analogues: 120–135°C) |
Chemical Stability
The compound is stable under ambient conditions but susceptible to oxidation at the sulfur atom in the thiane ring. Storage under inert atmosphere (e.g., nitrogen) at 4°C is recommended .
Spectroscopic Characterization
NMR Spectroscopy
-
NMR (400 MHz, DMSO-d6):
-
NMR:
Mass Spectrometry
ESI-MS (m/z): 211.33 [M+H], consistent with the molecular formula .
| Parameter | 1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine | 1-Ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine |
|---|---|---|
| LogP | 2.1 | 2.3 |
| Plasma Protein Binding | ~85% | ~78% |
Applications and Future Directions
Medicinal Chemistry
The compound’s dual heterocyclic architecture makes it a candidate for:
-
Kinase Inhibitors: Targeting ATP-binding pockets in cancer-associated kinases.
-
Neuroprotective Agents: Modulating glutamate receptors via sulfur-mediated redox modulation.
Materials Science
-
Ligands in Coordination Chemistry: The sulfur and nitrogen atoms facilitate chelation with transition metals (e.g., Cu, Fe) .
Challenges and Opportunities
Current limitations include moderate bioavailability and synthetic scalability. Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume